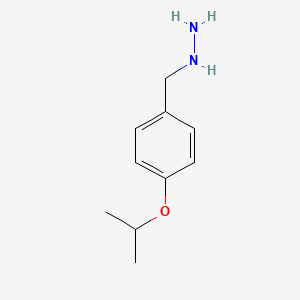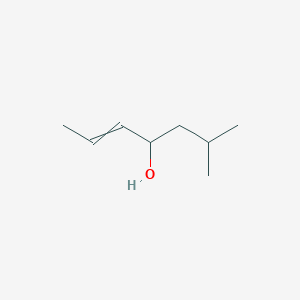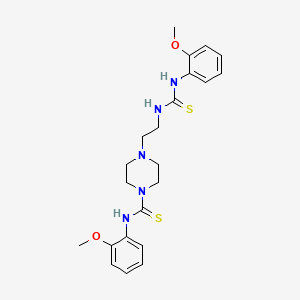
4-Bromo-2-chloro-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-iodopyridine is an organic compound with the molecular formula C5H2BrClIN. It is a halogenated pyridine derivative, notable for its unique combination of bromine, chlorine, and iodine atoms attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-5-iodopyridine can be synthesized from 2,5-dibromopyridine using sodium iodide for halogen exchange. Another method involves using 2-amino-4-chloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2,4-dichloropyridine through diazotization and chlorination.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogen exchange reactions and diazotization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions, where one halogen atom is replaced by another.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with phenylboronic acid dimethyl ester to form 2-Chloro-5-phenylpyridine.
Amination Reactions: Copper-catalyzed selective C–N bond formation at the C-5 position of 2-bromo-5-iodopyridine.
Common Reagents and Conditions
Sodium Iodide: Used for halogen exchange reactions.
Copper Catalysts: Employed in selective C–N bond formation reactions.
Phenylboronic Acid Dimethyl Ester: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
2-Chloro-5-phenylpyridine: Formed via Suzuki-Miyaura coupling.
Various Aminopyridines: Formed through copper-catalyzed amination reactions.
Scientific Research Applications
4-Bromo-2-chloro-5-iodopyridine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, such as anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Employed in the synthesis of functionalized pyridines for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-iodopyridine involves its ability to inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. This inhibition can affect various molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-iodopyridine: A closely related compound with similar halogenation patterns.
2-Chloro-5-iodopyridine: Another halogenated pyridine derivative used in similar applications.
5-Bromo-2-chloro-3-methylpyridine: A methylated analog with distinct chemical properties.
Uniqueness
4-Bromo-2-chloro-5-iodopyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C5H2BrClIN |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |
InChI Key |
XPISYMPZZGZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)


![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)


![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
